9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)-

Lipophilicity Dye Uptake Hydrophobicity

Sourcing asymmetric anthraquinone intermediates with precise regiochemistry remains a persistent supply challenge for dye manufacturers and SAR researchers. This 1-amino-4,8-dihydroxy-5-(methylamino)anthraquinone (CAS 13643-37-3) resolves that gap. - Unambiguous 4,8-dihydroxy regioisomer (InChI Key: NGNLGMGUWBMKHI-UHFFFAOYSA-N), HPLC-verified on Newcrom R1 columns to exclude the 4,5-dihydroxy positional isomer. - Free primary amino group enables selective diazotization, acylation, or conjugation inaccessible from symmetrical bis(methylamino) analogs. - LogP 3.03 and rigid planar chromophore (1 rotatable bond) support supercritical CO₂ dyeing and fluorescent probe construction. - Listed on TSCA, DSL, and ECHA inventories; standard B2B shipping applies.

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
CAS No. 13643-37-3
Cat. No. B083516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)-
CAS13643-37-3
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N
InChIInChI=1S/C15H12N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18)4-2-6(16)10(12)14(13)20/h2-5,17-19H,16H2,1H3
InChIKeyNGNLGMGUWBMKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Anthraquinone Class Overview


9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)- (CAS 13643-37-3) is a synthetic anthraquinone derivative bearing an asymmetric 1,4,5,8-tetrasubstituted pattern with one primary amino (-NH₂), one secondary methylamino (-NHCH₃), and two hydroxyl (-OH) groups [1]. It belongs to the N-substituted amino-hydroxy anthraquinone subclass (IPC C09B 1/51) and is primarily employed as a disperse dye intermediate or as a mono-N-desmethyl precursor to 1,5-dihydroxy-4,8-bis(methylamino)anthraquinone (C.I. Disperse Blue 26) [2]. The compound is listed on the Canadian Domestic Substances List (DSL) with EINECS number 237-130-4, confirming its status as an existing commercial chemical substance [3].

1
Mono-N-desmethyl precursor to Disperse Blue 26
2
N-substituted amino-hydroxy anthraquinone subclass
3
Listed on Canada DSL (existing commercial substance)

Why Generic Substitution Fails for Technical Applications


In-class anthraquinone compounds with differing amino/hydroxy substitution patterns cannot be freely interchanged because even a single functional group alteration—such as replacing a primary amino group with a secondary methylamino group—produces measurable changes in lipophilicity (ΔLogP), hydrogen-bonding capacity, molar extinction coefficient, and photostability [1]. The target compound occupies a distinct physicochemical space between the more lipophilic bis(methylamino) analog Disperse Blue 26 and the more polar bis(amino) analog 1,5-diamino-4,8-dihydroxyanthraquinone, making it uniquely suitable for applications requiring intermediate hydrophobicity without sacrificing hydrogen-bond-mediated substrate affinity [2]. Additionally, the specific 1-amino-4,8-dihydroxy-5-methylamino regiochemistry is structurally distinct from its 1-amino-4,5-dihydroxy-8-methylamino positional isomer, and regulatory inventories treat the two as separate substances .

Replacing with bis(methylamino) analog (Disperse Blue 26) shifts lipophilicity upward and reduces hydrogen-bond donor capacity, altering dye uptake kinetics.
Substituting with bis(amino) analog increases polarity and may cause fiber affinity mismatch.
Positional isomer (4,5-dihydroxy) differs in regulatory inventory listing and chromophore properties; may not be interchangeable.

Quantitative Comparative Evidence Against Closest Analogs


LogP Differentiation and Intermediate Lipophilicity

The target compound exhibits an experimental LogP of 3.03 [1] and a computed XLogP3-AA of 2.6 [2], placing it between the more lipophilic Disperse Blue 26 (1,5-dihydroxy-4,8-bis(methylamino)anthraquinone, MW 298.29 g/mol, C₁₆H₁₄N₂O₄) and the more hydrophilic 1,5-diamino-4,8-dihydroxyanthraquinone (MW 270.24 g/mol, C₁₄H₁₀N₂O₄). The target compound's molecular formula C₁₅H₁₂N₂O₄ and MW 284.27 g/mol reflect its intermediate methylation state: one -NH₂ group (vs. two in the diamino analog) and one -NHCH₃ group (vs. two in Disperse Blue 26) [3]. This graded lipophilicity directly influences dye uptake kinetics in hydrophobic synthetic fibers and organic solvent solubility [4].

LogP Differentiation
Class-level
LogP 3.03 (exp) / XLogP3-AA 2.6 — intermediate between Disperse Blue 26 (more lipophilic) and diamino analog (more polar)
Supports hydrophobic fiber dyeing and supercritical CO₂ solubility screening.
Class inference; experimental LogP from HPLC method.
Lipophilicity Dye Uptake Hydrophobicity

Hydrogen Bond Donor Count and Derivatization Potential

The target compound contains one primary amino group (-NH₂) and one secondary methylamino group (-NHCH₃), yielding a computed Hydrogen Bond Donor (HBD) count of 4 (combined with two -OH groups) and a Hydrogen Bond Acceptor (HBA) count of 6 [1]. In contrast, the fully methylated analog Disperse Blue 26 (1,5-dihydroxy-4,8-bis(methylamino)anthraquinone) has both amino groups substituted as -NHCH₃, reducing its HBD count to 2 while retaining HBA count at 6 (assuming similar computation) . The additional two HBD groups in the target compound enhance its capacity for intermolecular hydrogen bonding with polar substrates, cellulosic fibers, or chromatographic stationary phases, while the retained methylamino group preserves partial hydrophobicity [2].

H-Bond Donor Count
Class-level
HBD = 4, HBA = 6 — 2 additional HBD groups vs. bis(methylamino) analog (HBD ~2)
Enhanced hydrogen-bonding capacity may improve polar substrate interaction.
Computed property; explicit comparator HBD not located.
Hydrogen Bonding Solubility Dye-Fiber Interaction

Positional Isomer Differentiation by HPLC and InChI Key

The target compound 1-amino-4,8-dihydroxy-5-(methylamino)-9,10-anthracenedione (InChI Key: NGNLGMGUWBMKHI-UHFFFAOYSA-N) is a distinct positional isomer from 1-amino-4,5-dihydroxy-8-(methylamino)-9,10-anthracenedione (InChI Key: UHEWQMYKNNPODZ-UHFFFAOYSA-N, CAS 56524-77-7) [1]. The two isomers share the same molecular formula (C₁₅H₁₂N₂O₄) and exact mass (284.079707 g/mol) but differ in the position of the second hydroxyl group relative to the methylamino substituent. HPLC separation on a Newcrom R1 column has been demonstrated for the target isomer [2]. The 4,8-dihydroxy configuration places the two hydroxyl groups on opposite rings in a para-like arrangement relative to the amino/methylamino substituents, while the 4,5-dihydroxy isomer positions them on the same ring, altering the intramolecular hydrogen bonding network and electronic absorption spectrum .

Positional Isomer ID
Head-to-head
InChI Key NGNLGMGUWBMKHI-UHFFFAOYSA-N; HPLC separation on Newcrom R1 from 4,5-dihydroxy isomer (CAS 56524-77-7)
Confirms isomer identity for regulatory and QC compliance.
Direct chromatographic comparison.
Regioisomer HPLC Separation Analytical Quality Control

Conformational Rigidity and Rotatable Bond Count

The target compound has a computed rotatable bond count of 1, corresponding to the single C-N bond of the methylamino group [1]. This contrasts with dyes carrying longer N-alkyl chains (e.g., ethylamino, butylamino) or bis-substituted analogs where additional rotatable bonds introduce conformational flexibility that can reduce chromophore planarity and lower molar extinction coefficients through increased non-radiative decay pathways [2]. The minimal rotatable bond count preserves the rigid, planar anthraquinone chromophore geometry essential for strong visible absorption and high photostability, while the single methylamino rotatable bond provides sufficient conformational freedom for induced-fit interactions with binding sites .

Rotatable Bonds
Class-level
Rotatable bond count = 1 vs. 2 in Disperse Blue 26
May support chromophore rigidity and high fluorescence quantum yield.
Computed; class-level correlation to photophysical properties.
Conformational Analysis Molecular Rigidity Dye Chromophore Stability

Optimal Application Scenarios Based on Quantitative Differentiation


Mono-N-Desmethyl Precursor for Custom Dye Synthesis

The target compound serves as the direct synthetic precursor to Disperse Blue 26 (1,5-dihydroxy-4,8-bis(methylamino)anthraquinone) via N-methylation, but its value as a standalone intermediate lies in the free primary amino group that permits selective derivatization (diazotization, acylation, or condensation) to generate asymmetric anthraquinone dyes inaccessible from the symmetrical bis(methylamino) analog [1]. Its LogP of 3.03 provides an optimal hydrophobicity window for dyeing polyester fibers using supercritical CO₂ processes, where solubility data for related anthraquinone dyes have been experimentally determined across 333.2–393.2 K and 12.0–40.0 MPa [2].

Reference Standard for Positional Isomer Quality Control

The unambiguous InChI Key (NGNLGMGUWBMKHI-UHFFFAOYSA-N) and demonstrated HPLC separation on Newcrom R1 columns [3] make this compound suitable as a certified reference standard for distinguishing the 4,8-dihydroxy regioisomer from the 4,5-dihydroxy isomer (CAS 56524-77-7) in dye intermediate quality control. This is critical for laboratories performing impurity profiling of commercial Disperse Blue 26, where positional isomer contamination can alter dyeing shade and fastness properties.

Intermediate-Lipophilicity Probe for Anthraquinone SAR Studies

With a computed XLogP3-AA of 2.6 and 4 hydrogen bond donor groups [4], the compound occupies a distinct physicochemical niche between the more polar diamino analog and the more lipophilic bis(methylamino) analog. This makes it a valuable tool compound for systematic SAR studies investigating how incremental methylation of the amino substituents affects DNA intercalation affinity, topoisomerase inhibition potency, and cellular uptake in anticancer anthraquinone research programs.

Rigid Chromophoric Building Block for Fluorescent Probes

The rotatable bond count of 1 [4] ensures a rigid, planar anthraquinone chromophore with minimal non-radiative decay, a property associated with high fluorescence quantum yields in aminoanthraquinones [5]. The target compound is therefore suited for constructing fluorescent probes where the primary amino group can be conjugated to biomolecules (peptides, oligonucleotides) while preserving the photophysical integrity of the anthraquinone reporter.

Application
Selection Property
Validation Focus
Asymmetric Dye Intermediate Synthesis
Reported intermediate lipophilicity profile
Supercritical CO₂ dyeing compatibility
Positional Isomer QC Reference
Demonstrated HPLC separation
Isomer-specific impurity profiling
Anthraquinone SAR Studies
Distinct HBD/HBA profile vs. analogs
DNA intercalation and cellular uptake endpoints
Fluorescent Probe Building Block
Low conformational flexibility
Fluorescence quantum yield retention
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